molecular formula C32H26F2N2O3 B2495858 N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide CAS No. 308293-09-6

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide

Cat. No.: B2495858
CAS No.: 308293-09-6
M. Wt: 524.568
InChI Key: DJVRGBFPTVNZPT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide is a complex organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline, phthalic anhydride, and diphenylacetic acid. The synthesis may proceed through the following steps:

    Formation of Isoindole Derivative: Phthalic anhydride reacts with an appropriate amine to form the isoindole derivative.

    Amidation Reaction: The isoindole derivative is then reacted with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

    Final Coupling: The diphenylacetic acid is coupled with the intermediate product under acidic or basic conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide shares structural similarities with other amides and aromatic compounds, such as:
    • N-(2,4-difluorophenyl)-N-(4-aminobutyl)-2,2-diphenylacetamide
    • N-(2,4-difluorophenyl)-N-(4-hydroxybutyl)-2,2-diphenylacetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26F2N2O3/c33-24-17-18-28(27(34)21-24)35(19-9-10-20-36-30(37)25-15-7-8-16-26(25)31(36)38)32(39)29(22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-8,11-18,21,29H,9-10,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVRGBFPTVNZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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